Stereochemical Specificity: (1R,3S)-MMV008138 vs. Inactive Diastereomers
The antimalarial activity of MMV008138 is highly stereospecific. The active stereoisomer, (1R,3S)-MMV008138, demonstrates a 50% effective concentration (EC50) of 110 nM against blood-stage P. falciparum, whereas the other diastereomers present in the racemic mixture show significantly reduced or no activity [1]. This stereochemical requirement is a critical differentiator, as any sourcing of the incorrect isomer or a racemic mixture will compromise experimental validity and lead to under-reporting of potency.
| Evidence Dimension | Antimalarial Potency (EC50) |
|---|---|
| Target Compound Data | 110 nM |
| Comparator Or Baseline | Other diastereomers present in the original MMV008138 mixture |
| Quantified Difference | Most active diastereomer is >10-fold more potent than less active stereoisomers |
| Conditions | Blood-stage Plasmodium falciparum growth inhibition assay |
Why This Matters
This data mandates procurement of the specific (1R,3S) enantiomer to ensure experimental consistency and accurate potency measurements; use of a racemate or incorrect stereoisomer will yield invalid results.
- [1] Spillman NJ, Allen RJ, McNamara CW, Yeung BK, Winzeler EA, Diagana TT, Kirk K. A Chemical Rescue Screen Identifies a Plasmodium falciparum Apicoplast Inhibitor Targeting MEP Isoprenoid Precursor Biosynthesis. Medicines for Malaria Venture (MMV). 2014. View Source
